molecular formula C23H29NO B11517596 2-methyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one

2-methyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one

Cat. No.: B11517596
M. Wt: 335.5 g/mol
InChI Key: PDEHVMSVBREZFS-UHFFFAOYSA-N
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Description

2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE is a complex organic compound with a unique structure that includes a tetrahydroquinoline core

Preparation Methods

The synthesis of 2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE typically involves multiple steps. One common synthetic route includes the reaction of a substituted aniline with an appropriate ketone under acidic conditions to form the tetrahydroquinoline core. This is followed by alkylation and further functionalization to introduce the butanone moiety. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring and the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE include other tetrahydroquinoline derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of 2-METHYL-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)BUTAN-1-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

2-methyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)butan-1-one

InChI

InChI=1S/C23H29NO/c1-6-17(2)21(25)24-20-15-11-10-14-19(20)23(5,16-22(24,3)4)18-12-8-7-9-13-18/h7-15,17H,6,16H2,1-5H3

InChI Key

PDEHVMSVBREZFS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3

Origin of Product

United States

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